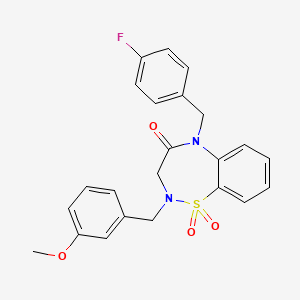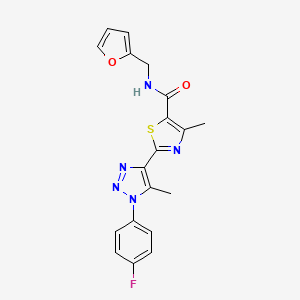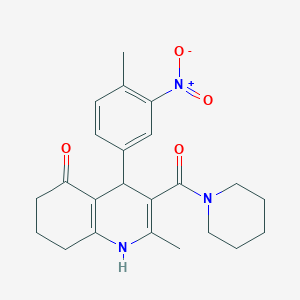
5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazepines This compound is characterized by the presence of a fluorobenzyl group, a methoxybenzyl group, and a benzothiadiazepine core with a dioxide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazepine ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using reagents like 4-fluorobenzyl chloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is added through similar substitution reactions, utilizing reagents such as 3-methoxybenzyl bromide.
Oxidation to Form the Dioxide: The final step involves the oxidation of the benzothiadiazepine core to introduce the dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the benzothiadiazepine core.
Reduction: Reduction reactions can be used to alter the oxidation state of the dioxide functionality.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the benzyl groups and the benzothiadiazepine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide: Similar structure with a chlorine atom instead of fluorine.
5-(4-methylbenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 5-(4-fluorobenzyl)-2-(3-methoxybenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C23H21FN2O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |
InChI |
InChI=1S/C23H21FN2O4S/c1-30-20-6-4-5-18(13-20)14-25-16-23(27)26(15-17-9-11-19(24)12-10-17)21-7-2-3-8-22(21)31(25,28)29/h2-13H,14-16H2,1H3 |
InChI Key |
TWXDMTUSOKDJFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11211838.png)
![2-(4-Ethoxyphenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211841.png)
![2-(Pyridin-4-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11211844.png)
![(Z)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B11211847.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B11211856.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11211861.png)
![4-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11211865.png)
![2-[(2-{[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amino]ethanol](/img/structure/B11211886.png)
![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11211901.png)


![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B11211912.png)
![N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11211919.png)
![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11211923.png)
